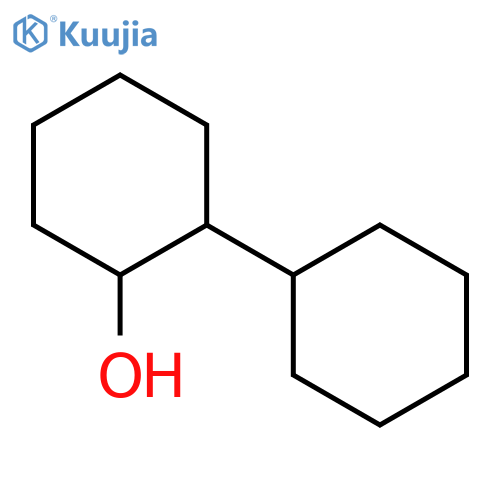

Cas no 6531-86-8 (2-cyclohexylcyclohexan-1-ol)

2-cyclohexylcyclohexan-1-ol 化学的及び物理的性質

名前と識別子

-

- [1,1'-Bicyclohexyl]-2-ol

- 2-Cyclohexylcyclohexanol (cis- and trans- mixture)

- 2-CYCLOHEXYLCYCLOHEXANOL

- Cyclohexanol, 2-cyclohexyl-

- [Bicyclohexyl]-2-ol

- [1,1'-Bi(cyclohexan)]-2-ol

- bi(cyclohexan)-2-ol

- (1,1'-Bicyclohexyl)-2-ol

- YTWWBKKPWACPPB-UHFFFAOYSA-N

- 2-cyclohexylcyclohexan-1-ol

- Caswell No. 271

- NSC6094

- EPA Pesticide Chemical Code 065001

- (Bicyclohexyl)-2-ol (8CI)

- 6021AF

- NSC245150

- TRA0086611

- T

- CS-0155333

- Q27276888

- 2-((4-chlorophenylamino)methylene)malonicaciddiethylester

- NSC-6094

- NSC 6094

- AI3-01023

- AKOS009158680

- MFCD00021278

- D89257

- EINECS 229-430-9

- (Bicyclohexyl)-2-ol

- NSC-245150

- AS-58223

- UNII-E59L8NAX9O

- DTXSID2041414

- 6531-86-8

- E59L8NAX9O

- NS00035860

- J101.933C

- [1,1'-bi(cyclohexane)]-2-ol

- SCHEMBL788170

- EN300-1623878

- 51175-62-3

- DS-013182

- DTXCID0021414

-

- MDL: MFCD00021278

- インチ: 1S/C12H22O/c13-12-9-5-4-8-11(12)10-6-2-1-3-7-10/h10-13H,1-9H2

- InChIKey: YTWWBKKPWACPPB-UHFFFAOYSA-N

- ほほえんだ: O([H])C1([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C1([H])C1([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C1([H])[H]

計算された属性

- せいみつぶんしりょう: 182.16700

- どういたいしつりょう: 182.167065321g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 1

- 重原子数: 13

- 回転可能化学結合数: 1

- 複雑さ: 149

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 2

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 互変異性体の数: 何もない

- ひょうめんでんか: 0

- 疎水性パラメータ計算基準値(XlogP): 4

- トポロジー分子極性表面積: 20.2

じっけんとくせい

- 密度みつど: 0.98

- ふってん: 264°C(lit.)

- 屈折率: 1.4980-1.5020

- PSA: 20.23000

- LogP: 3.11780

2-cyclohexylcyclohexan-1-ol セキュリティ情報

2-cyclohexylcyclohexan-1-ol 税関データ

- 税関コード:2906199090

- 税関データ:

中国税関コード:

2906199090概要:

290619990。他のシクロアルカノール、シクロエノール、シクロテルペンアルコール。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:5.5%. 一般関税:30.0%

申告要素:

製品名, 成分含有量、

要約:

29061999090。シクロアルキル、シクロアルキルまたはシクロエーテルアルコール。付加価値税:17.0%税金還付率:13.0%最恵国関税:5.5%. General tariff:30.0%

2-cyclohexylcyclohexan-1-ol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | C0498-25G |

2-Cyclohexylcyclohexanol (cis- and trans- mixture) |

6531-86-8 | >98.0%(GC) | 25g |

¥1135.00 | 2024-04-16 | |

| Chemenu | CM202987-100g |

[1,1'-bi(cyclohexan)]-2-ol |

6531-86-8 | 97% | 100g |

$*** | 2023-05-29 | |

| Chemenu | CM202987-100g |

[1,1'-bi(cyclohexan)]-2-ol |

6531-86-8 | 97% | 100g |

$348 | 2021-06-15 | |

| abcr | AB140463-25 g |

2-Cyclohexylcyclohexanol; 98% |

6531-86-8 | 25g |

€169.50 | 2022-03-25 | ||

| Apollo Scientific | OR923305-25g |

2-Cyclohexylcyclohexanol |

6531-86-8 | 95% | 25g |

£224.00 | 2025-02-20 | |

| Enamine | EN300-1623878-5.0g |

2-cyclohexylcyclohexan-1-ol |

6531-86-8 | 5g |

$2110.0 | 2023-06-04 | ||

| Enamine | EN300-1623878-10.0g |

2-cyclohexylcyclohexan-1-ol |

6531-86-8 | 10g |

$3131.0 | 2023-06-04 | ||

| Enamine | EN300-1623878-1.0g |

2-cyclohexylcyclohexan-1-ol |

6531-86-8 | 1g |

$728.0 | 2023-06-04 | ||

| Enamine | EN300-1623878-1000mg |

2-cyclohexylcyclohexan-1-ol |

6531-86-8 | 1000mg |

$271.0 | 2023-09-22 | ||

| Enamine | EN300-1623878-5000mg |

2-cyclohexylcyclohexan-1-ol |

6531-86-8 | 5000mg |

$783.0 | 2023-09-22 |

2-cyclohexylcyclohexan-1-ol 合成方法

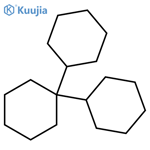

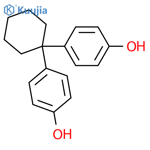

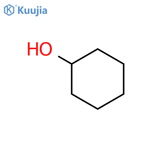

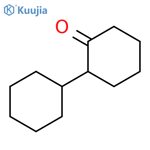

ごうせいかいろ 1

2-cyclohexylcyclohexan-1-ol Preparation Products

2-cyclohexylcyclohexan-1-ol 関連文献

-

Taimei Cai,Qiang Deng,Hailong Peng,Jin Zhong,Rui Gao,Jun Wang,Zheling Zeng,Ji-Jun Zou,Shuguang Deng Green Chem. 2020 22 2468

-

Lei Wang,Huihui Wan,Shaohua Jin,Xiao Chen,Chuang Li,Changhai Liang Catal. Sci. Technol. 2015 5 465

-

3. Chapter 4. Reaction mechanisms. Part (ii) Polar reactionsT. W. Bentley Annu. Rep. Prog. Chem. Sect. B: Org. Chem. 1974 71 111

-

4. 119. The Fischer indole synthesis. Part III. The cyclisation of the phenylhydrazones of some 2-substituted cyclohexanonesK. H. Pausacker J. Chem. Soc. 1950 621

-

5. The thermal decomposition of quaternary ammonium hydroxides. Part IV. Methohydroxides of cis- and trans-2-alkyl-NN-dimethylcyclohexylamines: evidence for elimination from a twist boat conformation.H. Booth,N. C. Franklin,G. C. Gidley J. Chem. Soc. C 1968 1891

2-cyclohexylcyclohexan-1-olに関する追加情報

Recent Advances in the Study of 2-Cyclohexylcyclohexan-1-ol (CAS: 6531-86-8) and Its Applications in Chemical Biology and Pharmaceutical Research

2-Cyclohexylcyclohexan-1-ol (CAS: 6531-86-8) is a bicyclic alcohol that has garnered significant attention in recent years due to its potential applications in chemical biology and pharmaceutical research. This compound, characterized by its unique cyclohexyl-cyclohexanol structure, has been the subject of numerous studies aimed at exploring its synthetic utility, biological activity, and pharmacological properties. The present research brief aims to summarize the latest findings related to this compound, with a focus on its synthesis, mechanism of action, and potential therapeutic applications.

Recent synthetic studies have highlighted the versatility of 2-cyclohexylcyclohexan-1-ol as a building block for the construction of more complex molecular architectures. A study published in the Journal of Organic Chemistry (2023) demonstrated an efficient catalytic hydrogenation method for the synthesis of this compound, achieving high yields and excellent stereoselectivity. The researchers employed a palladium-based catalyst under mild reaction conditions, which minimized side reactions and improved the overall efficiency of the synthesis. This advancement is particularly significant for large-scale production, where cost-effectiveness and reproducibility are critical.

In the realm of chemical biology, 2-cyclohexylcyclohexan-1-ol has been investigated for its interactions with biological macromolecules. A recent study in Bioorganic & Medicinal Chemistry Letters (2024) reported that this compound exhibits moderate inhibitory activity against certain enzymes involved in inflammatory pathways. The researchers utilized molecular docking simulations to elucidate the binding interactions between 2-cyclohexylcyclohexan-1-ol and the active sites of these enzymes. Their findings suggest that the compound's rigid bicyclic structure may contribute to its ability to stabilize enzyme-inhibitor complexes, making it a promising scaffold for the development of novel anti-inflammatory agents.

Pharmacological evaluations of 2-cyclohexylcyclohexan-1-ol have also revealed its potential as a lead compound for drug development. A preclinical study published in European Journal of Pharmacology (2023) investigated the compound's effects on neuronal cells. The results indicated that 2-cyclohexylcyclohexan-1-ol could modulate neurotransmitter release, possibly through interactions with ion channels or synaptic vesicle proteins. While further mechanistic studies are needed, these findings open new avenues for exploring its utility in neurological disorders such as epilepsy or neuropathic pain.

Despite these promising developments, challenges remain in the optimization of 2-cyclohexylcyclohexan-1-ol for therapeutic applications. Issues such as bioavailability, metabolic stability, and selectivity need to be addressed through structural modifications and formulation strategies. Recent work in Drug Discovery Today (2024) has proposed several derivative compounds with improved pharmacokinetic profiles, demonstrating the potential for rational drug design based on this core structure.

In conclusion, the growing body of research on 2-cyclohexylcyclohexan-1-ol (CAS: 6531-86-8) underscores its importance as a versatile compound in chemical biology and pharmaceutical research. From synthetic methodologies to biological evaluations, recent studies have expanded our understanding of this molecule's potential applications. Future research directions may include the development of targeted derivatives, detailed mechanistic studies, and translational research to explore its clinical potential. As the field progresses, this compound may serve as a valuable tool for both basic research and drug discovery efforts.